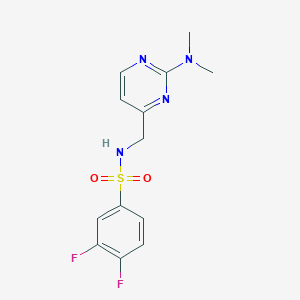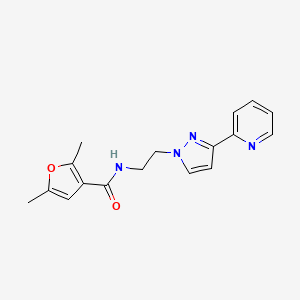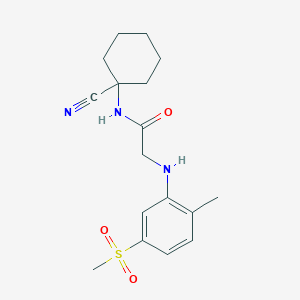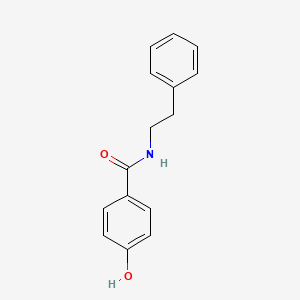![molecular formula C14H12N2O2 B2956147 N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide CAS No. 2097897-21-5](/img/structure/B2956147.png)
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide” is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds involves a multistep process. For instance, ODZ101, a related compound, is synthesized through a multistep process involving the reaction of 3-aminocrotonic acid with benzoyl chloride, followed by cyclization with hydrazine hydrate and finally the condensation of the resulting compound with 2-chloro-1-nitrobenzene.Molecular Structure Analysis
The molecular structure of “N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide” is characterized by a 2-oxo-1,2-dihydropyridin-1-yl group attached to a phenyl ring via an amide linkage . The N1-substituent on the 2-oxo-1,2-dihydropyridine ring can be a variety of alkyl, aryl, and heteroaryl groups .Wissenschaftliche Forschungsanwendungen
Agricultural Chemistry
This compound has shown potential in the development of novel pesticides. The related 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities, including moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . These compounds could serve as alternative templates for discovering new antibacterial agents, crucial for crop protection and food security.
Medical Research
In the medical field, derivatives of this compound have been explored for their antibacterial and antiviral properties. Some derivatives have shown strong antibacterial effects on Xanthomonas oryzae , which is responsible for serious rice diseases . Additionally, indole derivatives, which share a similar structural motif, are known for their diverse biological activities, including anticancer, anti-HIV, and antimalarial effects .
Biotechnology
The compound’s derivatives are used in multicomponent reactions (MCRs), which are efficient for synthesizing complex molecules with biologically relevant scaffold fragments. These reactions are valuable in biotechnological applications, such as the development of new drugs and the study of neurodegenerative diseases .
Materials Science
In materials science, the compound’s derivatives are being investigated for their potential in creating polymers that exhibit good thermal stability. These polymers could be used to cast thin flexible films with applications in various industrial and technological fields.
Environmental Science
The environmental applications of this compound are linked to its role in the synthesis of molecules that can act as calcium channel blockers. These blockers are used to treat cardiovascular diseases and could have implications for environmental toxicity and biodegradation studies.
Analytical Chemistry
In analytical chemistry, the compound’s derivatives could be used as organic synthesis intermediates. Their stability and potential for forming intramolecular hydrogen bonds make them suitable for developing new analytical methods and enhancing existing ones .
Wirkmechanismus
Target of Action
The primary target of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide acts as a noncompetitive antagonist of the AMPA receptor . It inhibits AMPA-induced increases in intracellular free calcium ion concentration . This inhibition disrupts the normal function of the AMPA receptors, leading to a decrease in fast synaptic transmission .
Biochemical Pathways
The action of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide on the AMPA receptors affects the glutamatergic neurotransmission pathway . By inhibiting the AMPA receptors, it disrupts the normal flow of positive ions into the neuron, thereby reducing the neuron’s excitability and the likelihood of an action potential being generated .
Pharmacokinetics
It is known to be an orally active compound with a half-life of 167 hours in rats, 534 hours in dogs, and 755 hours in monkeys . Its bioavailability is 46.1% in rats, 53.5% in dogs, and 74.5% in monkeys .
Result of Action
The molecular and cellular effects of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide’s action include a significant reduction in seizure activity in rodent models of epilepsy . It also causes dose-dependent motor impairment as determined by rotarod tests .
Eigenschaften
IUPAC Name |
N-[4-(2-oxopyridin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-13(17)15-11-6-8-12(9-7-11)16-10-4-3-5-14(16)18/h2-10H,1H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMJCQDFJYYIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone](/img/structure/B2956066.png)



![6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2956077.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2956078.png)

![N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2956080.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956083.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide](/img/structure/B2956084.png)
![Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2956085.png)
